N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

Catalog No.
S12180940
CAS No.
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

Product Name

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

IUPAC Name

3-N,3-N-dimethyl-1-N-phenylbenzene-1,3-diamine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c1-16(2)14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3

InChI Key

KRKCQGKWPXGWLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC2=CC=CC=C2

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine is an organic compound characterized by its structure, which includes two methyl groups attached to the nitrogen atoms of a diamine and a phenyl group linked to the benzene ring. The molecular formula for this compound is C13H16N2, indicating it contains 13 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms. This compound belongs to a class of chemicals known as diamines, which are often used in various chemical syntheses and applications due to their reactivity and ability to form complexes with other molecules.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of nitroso or nitro derivatives. This reaction is significant for modifying the electronic properties of the molecule.
  • Reduction: Reduction reactions can be conducted using reducing agents like sodium borohydride or lithium aluminum hydride, which convert nitro groups into amines or reduce double bonds within the structure.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can replace leaving groups in various substrates. This is particularly useful in synthesizing more complex organic molecules.

These reactions are typically carried out under controlled conditions using organic solvents and may involve heating or cooling depending on the specific pathway chosen.

Research into the biological activity of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine suggests potential pharmacological properties. Compounds with similar structures have been studied for their interactions with biological targets such as enzymes and receptors. For instance, derivatives of aromatic amines often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of amine groups allows for hydrogen bonding interactions with biological macromolecules, potentially influencing cellular pathways.

The synthesis of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine can be achieved through several methods:

  • Methylation of Phenylbenzene-1,3-diamine: The starting material, phenylbenzene-1,3-diamine, can be treated with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. This reaction introduces methyl groups to the nitrogen atoms.
  • Direct Amination: Another approach involves the direct amination of substituted benzene derivatives using ammonia or primary amines under catalytic conditions.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to assemble the desired structure.

These methods highlight the versatility in synthesizing this compound while also emphasizing safety precautions due to the reactivity of some reagents used.

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine has various applications across different fields:

  • Pharmaceuticals: It serves as a building block in drug development, particularly for compounds targeting specific diseases due to its potential biological activity.
  • Agrochemicals: The compound may be used in formulations aimed at pest control or plant growth regulation.
  • Materials Science: It is utilized in developing specialty chemicals and polymers due to its reactive amine groups that can form cross-links in polymer matrices.

Studies on N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine's interactions with biological systems are crucial for understanding its potential therapeutic effects. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how this compound might inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: Assessing its affinity for various receptors that could mediate physiological responses.

These studies help elucidate mechanisms of action and guide further development of derivatives with enhanced efficacy or reduced toxicity.

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine shares structural features with several other compounds. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethylbenzene-1,2-diamineTwo amines on adjacent carbonsLacks phenyl substitution; different reactivity
N,N-Dimethyl-N-(4-methylphenyl)benzene-1,2-diamineSimilar diamine structure but with a methyl groupAlters steric hindrance and electronic properties
N,N-Dimethyl-N-(2-nitrophenyl)benzene-1,3-diamineContains a nitro group instead of a phenylChanges polarity and potential biological activity

The unique aspect of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine lies in its specific arrangement of functional groups that influence its chemical reactivity and biological interactions compared to these similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.131348519 g/mol

Monoisotopic Mass

212.131348519 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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